molecular formula C9H10Cl3NO2 B8105833 (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B8105833
M. Wt: 270.5 g/mol
InChI Key: XBRNBQOFFOLZCJ-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H9Cl2NO2

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic amino acids and dichlorophenyl compounds

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical properties.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various substitution reagents are used under controlled conditions to achieve the desired reactions.

  • Major Products Formed:

Scientific Research Applications

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its biological activity, including its potential as a drug candidate or a biochemical tool.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: can be compared with other similar compounds, such as:

  • (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: This compound has a similar structure but with a different position of the chlorine atoms on the phenyl ring.

  • (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride: This compound has a different amino group position and an additional hydroxyl group.

  • JPH203 hydrochloride: This compound is structurally similar but contains additional functional groups that give it unique properties.

The uniqueness of This compound

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNBQOFFOLZCJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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